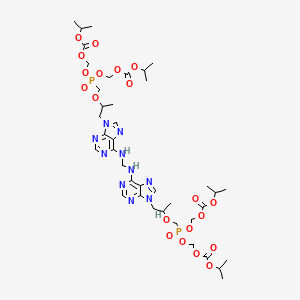

Tetraisopropyl ((((((((methylenebis(azanediyl))bis(9H-purine-6,9-diyl))bis(propane-1,2-diyl))bis(oxy))bis(methylene))bis(oxo-l5-phosphanetriyl))tetrakis(oxy))tetrakis(methylene)) tetracarbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tenofovir Disoproxil Dimer is a derivative of Tenofovir Disoproxil, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of HIV-1 infection and chronic Hepatitis B. The dimer form is an advanced formulation designed to enhance the pharmacokinetic properties and therapeutic efficacy of the parent compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Dimer involves the esterification of Tenofovir with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. The reaction is typically carried out in a suitable solvent under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of Tenofovir Disoproxil Dimer follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Tenofovir Disoproxil Dimer undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation. These reactions are crucial for its activation and subsequent therapeutic action.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in aqueous solutions, converting the dimer into its active form, Tenofovir.

Oxidation: Involves the use of oxidizing agents like hydrogen peroxide under controlled conditions.

Phosphorylation: Catalyzed by cellular enzymes, converting Tenofovir into its active diphosphate form

Major Products Formed:

Hydrolysis: Produces Tenofovir.

Oxidation: Results in oxidized derivatives of Tenofovir.

Phosphorylation: Yields Tenofovir diphosphate, the active metabolite

Applications De Recherche Scientifique

Tenofovir Disoproxil Dimer has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying nucleotide analogs and their interactions.

Biology: Investigated for its effects on viral replication and cellular mechanisms.

Medicine: Widely used in antiretroviral therapy for HIV-1 and Hepatitis B treatment. .

Industry: Employed in the development of advanced pharmaceutical formulations and drug delivery systems

Mécanisme D'action

Tenofovir Disoproxil Dimer exerts its effects by inhibiting the viral reverse transcriptase enzyme, which is crucial for the replication of HIV and Hepatitis B viruses. Upon administration, the dimer is hydrolyzed to release Tenofovir, which is then phosphorylated to Tenofovir diphosphate. This active metabolite competes with natural nucleotides, leading to chain termination during viral DNA synthesis .

Comparaison Avec Des Composés Similaires

- Tenofovir Disoproxil Fumarate

- Tenofovir Alafenamide

- Emtricitabine/Tenofovir combinations

Comparison:

- Tenofovir Disoproxil Fumarate: Similar mechanism of action but differs in pharmacokinetics and side effect profile. It is less potent compared to the dimer form .

- Tenofovir Alafenamide: A newer formulation with improved safety and efficacy. It has better intracellular delivery and lower systemic exposure, reducing the risk of side effects .

- Emtricitabine/Tenofovir combinations: These combinations are widely used in antiretroviral therapy and PrEP. They offer a broader spectrum of activity and improved patient compliance .

Tenofovir Disoproxil Dimer stands out due to its enhanced pharmacokinetic properties and therapeutic efficacy, making it a valuable addition to the arsenal of antiviral agents.

Propriétés

Formule moléculaire |

C39H60N10O20P2 |

|---|---|

Poids moléculaire |

1050.9 g/mol |

Nom IUPAC |

[1-[6-[[[9-[2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |

InChI |

InChI=1S/C39H60N10O20P2/c1-24(2)66-36(50)56-18-62-70(54,63-19-57-37(51)67-25(3)4)22-60-28(9)11-48-16-46-30-32(42-14-44-34(30)48)40-13-41-33-31-35(45-15-43-33)49(17-47-31)12-29(10)61-23-71(55,64-20-58-38(52)68-26(5)6)65-21-59-39(53)69-27(7)8/h14-17,24-29H,11-13,18-23H2,1-10H3,(H,40,42,44)(H,41,43,45) |

Clé InChI |

KRLKBWQXBSICEQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid](/img/structure/B13387049.png)

![1-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13387055.png)

![tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid](/img/structure/B13387061.png)

![N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13387069.png)